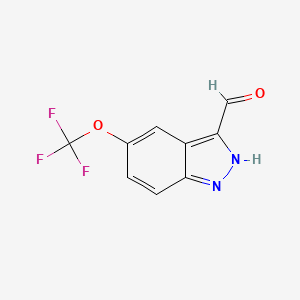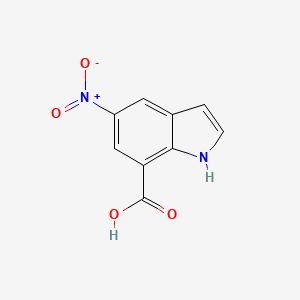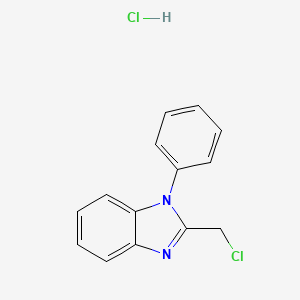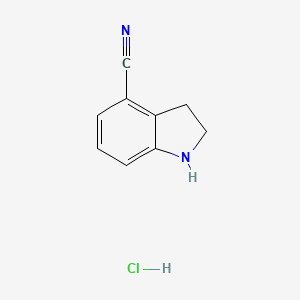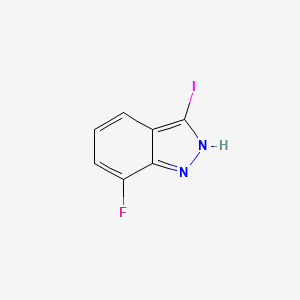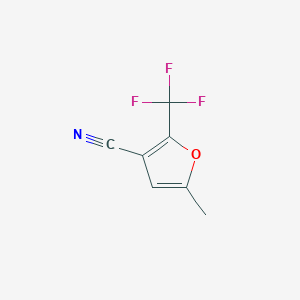
3-Cyano-5-methyl-2-(trifluoromethyl)furan
Overview
Description
“3-Cyano-5-methyl-2-(trifluoromethyl)furan”, also known as TMCF, is a heterocyclic organic compound with the molecular formula C7H4F3NO . It has a molecular weight of 175.11 g/mol .
Molecular Structure Analysis
The molecular structure of “3-Cyano-5-methyl-2-(trifluoromethyl)furan” is represented by the formula C7H4F3NO . This indicates that the compound contains seven carbon atoms, four hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom.Scientific Research Applications
Chemical Synthesis and Properties
Knoevenagel Condensations : The compound has been utilized in Knoevenagel condensations with various compounds, demonstrating its versatility in chemical synthesis (Gajdoš, Miklovič, & Krutošíková, 2006).
Synthesis of Heterocyclic Compounds : It serves as a crucial intermediate in the synthesis of heterocyclic compounds, including chromones and furan-3(2H)-ones (Irgashev, Sosnovskikh, Kalinovich, Kazakova, & Röschenthaler, 2009).
Furan Derivatives Synthesis : The compound is involved in the synthesis of various furan derivatives, demonstrating its significance in the development of novel organic compounds (Nowak, Dmowski, & Manko, 1995).
Application in N-Heterocycles : Its use in the formation of trifluoromethylated N-heterocycles highlights its potential in the synthesis of complex organic structures (Bazhin, Kudyakova, Röschenthaler, Burgart, Slepukhin, Isenov, Saloutin, & Charushin, 2015).
Advanced Materials and Chemical Transformations
Catalytic Transformations : It plays a role in catalytic transformations, indicating its potential in advanced material synthesis (Wang, Chen, Wu, Wen, & Weng, 2019).
Organic Synthesis Innovations : The compound is integral in the development of novel synthetic routes for organic compounds, showcasing its importance in organic chemistry research (Chong, Xin, Wang, Wu, Wang, Shi, & Wan, 2014).
Synthesis of Dihydrofurans : Its application in the synthesis of dihydrofurans containing trifluoromethyl groups underlines its versatility in organic synthesis (Yılmaz, 2011).
Photocycloaddition Reactions : The compound is useful in photocycloaddition reactions, contributing to the understanding of photochemical processes (Sakamoto, Kinbara, Yagi, Takahashi, Yamaguchi, Mino, Watanabe, & Fujita, 1999).
Safety And Hazards
The compound “2-[3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene]malononitrile”, which is structurally similar to “3-Cyano-5-methyl-2-(trifluoromethyl)furan”, is known to be toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation . It’s important to handle such compounds with care, using appropriate protective measures.
properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)furan-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c1-4-2-5(3-11)6(12-4)7(8,9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKFQTLEWGHSMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101236223 | |
| Record name | 5-Methyl-2-(trifluoromethyl)-3-furancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101236223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-methyl-2-(trifluoromethyl)furan | |
CAS RN |
1053656-28-2 | |
| Record name | 5-Methyl-2-(trifluoromethyl)-3-furancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-(trifluoromethyl)-3-furancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101236223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine](/img/structure/B1455412.png)
amine](/img/structure/B1455417.png)
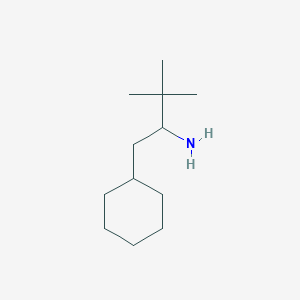
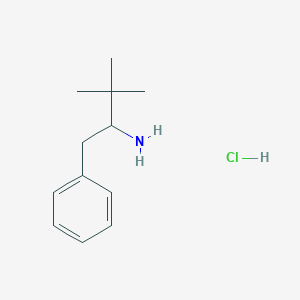
![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)
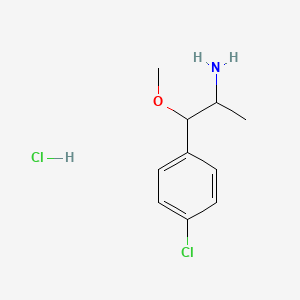
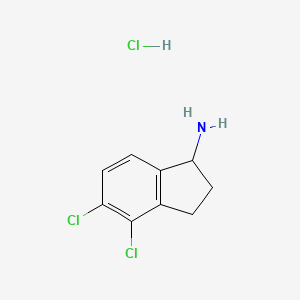
amine](/img/structure/B1455427.png)

